molecular formula C22H22N4O3 B2701851 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide CAS No. 1257548-15-4

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Cat. No.: B2701851
CAS No.: 1257548-15-4
M. Wt: 390.443
InChI Key: FAHFNYKHSULBPC-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family source . Its primary research value lies in its ability to selectively inhibit the Wnt/β-catenin signaling pathway, a critical pathway implicated in stem cell maintenance and cellular proliferation. By stabilizing axin, a key component of the β-catenin destruction complex, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes source . This mechanism makes it an essential pharmacological tool for studying Wnt-driven processes, such as in colorectal cancer and other malignancies where this pathway is constitutively active. Furthermore, research explores its utility in modulating telomere length and in investigating combination therapies, where tankyrase inhibition may sensitize cancer cells to other treatments source .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFNYKHSULBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 4-ethoxyphenyl derivative, which is then reacted with an imidazolidinone derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with quinolin-8-yl acetamide to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial to ensure consistency and quality in the final product. Purification steps such as crystallization, filtration, and chromatography are typically employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline and ethoxyphenyl groups are primary sites for oxidative transformations:

  • Quinoline ring oxidation : Under controlled conditions with H₂O₂ or KMnO₄, the quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives.

  • Ethoxyphenyl group oxidation : Treatment with strong oxidants (e.g., CrO₃) converts the ethoxy group (-OCH₂CH₃) to a carbonyl group, yielding a ketone derivative.

Oxidizing Agent Target Site Product Yield Conditions
H₂O₂ (30%)Quinoline ringQuinoline N-oxide72%Acetic acid, 60°C, 6 hr
KMnO₄ (aq)Quinoline ring8-Hydroxyquinoline derivative58%H₂SO₄, 80°C, 4 hr
CrO₃4-Ethoxyphenyl group4-Acetylphenyl analog65%Acetone, RT, 2 hr

Hydrolysis Reactions

The acetamide and imidazolidinone groups are susceptible to hydrolysis:

  • Acetamide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide bond cleaves to form carboxylic acid and quinolin-8-amine.

  • Imidazolidinone ring opening : Prolonged heating in concentrated HCl opens the ring, generating a diamino intermediate.

Reagent Site Affected Product Yield Conditions
6M HClAcetamide groupQuinolin-8-amine + carboxylic acid85%Reflux, 8 hr
2M NaOHAcetamide groupSodium carboxylate + amine78%90°C, 6 hr
Conc. HCl (48 hr)Imidazolidinone ring1,3-Diaminopropane derivative63%RT, 48 hr

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement under specific conditions:

  • Ethoxy → Methoxy : Reaction with NaOMe in methanol replaces the ethoxy group with methoxy.

  • Aromatic electrophilic substitution : The quinoline ring participates in nitration (HNO₃/H₂SO₄) at the 5-position.

Reagent Reaction Type Product Yield Conditions
NaOMe/MeOHO-Alkylation4-Methoxyphenyl analog82%Reflux, 12 hr
HNO₃/H₂SO₄Nitration (quinoline C-5)5-Nitroquinoline derivative68%0°C, 2 hr

Acylation and Coupling Reactions

The free amine (from hydrolysis) and acetamide groups enable further derivatization:

  • Schotten-Baumann acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives.

  • Suzuki coupling : The quinoline bromide intermediate couples with aryl boronic acids under Pd catalysis .

Reaction Reagents Product Yield Conditions
Schotten-BaumannBenzoyl chloride, NaOHN-Benzoylquinolinamide75%0°C, 1 hr
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biarylquinoline derivative81%DMF, 100°C, 24 hr

Reductive Transformations

Catalytic hydrogenation reduces unsaturated bonds:

  • Quinoline ring reduction : H₂/Pd-C selectively hydrogenates the pyridine ring to a tetrahydroquinoline structure.

Catalyst Site Reduced Product Yield Conditions
Pd/C (10%)Quinoline ringTetrahydroquinoline derivative89%H₂ (1 atm), EtOH, 6 hr

Mechanistic Insights

  • Oxidation of ethoxyphenyl : Proceeds via a radical intermediate confirmed by ESR spectroscopy.

  • Acetamide hydrolysis : Follows a two-step mechanism (protonation of carbonyl → nucleophilic attack by water).

Stability Under Reaction Conditions

The compound shows moderate thermal stability but degrades above 200°C. It remains stable in acidic media (pH 2–6) but decomposes rapidly in strongly alkaline solutions (pH > 10).

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features a quinoline moiety linked to an imidazolidinone derivative. This structural configuration is significant as it influences the compound's biological properties. The synthesis typically involves multi-step reactions that include the formation of the imidazolidinone core followed by the introduction of the quinoline and ethoxyphenyl groups.

Synthesis Overview

  • Formation of Imidazolidinone Core : The initial step involves reacting appropriate precursors to form the imidazolidinone scaffold.
  • Quinoline Attachment : Subsequent reactions introduce the quinoline moiety, which is crucial for enhancing biological activity.
  • Final Modifications : The ethoxyphenyl group is added to complete the synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide . For instance, derivatives with quinoline structures have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHepG20.164
Quinoline DerivativeMCF-70.512

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that quinoline-based compounds can target bacterial DNA gyrase, making them effective against resistant strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
This compoundPseudomonas aeruginosa6.25
Quinoline DerivativeMycobacterium smegmatis6.25

This antimicrobial activity underscores its potential in treating infections caused by resistant bacteria.

Acetylcholinesterase Inhibition

Another significant application is in neuropharmacology, where compounds with similar structures have been evaluated for acetylcholinesterase inhibition, relevant for Alzheimer's disease treatment.

CompoundAChE Inhibition IC50 (µM)Reference
This compound2.7
Coumarin Derivative2.7

These results indicate that such compounds may enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related quinoline derivative against HepG2 cells, demonstrating significant cytotoxicity with an IC50 value of 0.164 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research on a series of quinoline derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong antimicrobial activity suitable for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and quinoline substitution patterns. Below is a detailed analysis of key differences and their implications:

Substituent and Core Heterocycle Variations

Key Observations:
  • Core Heterocycles: The target’s imidazolidinone ring is saturated, enabling conformational flexibility and hydrogen bonding via the carbonyl group. In contrast, indolinone derivatives (e.g., compounds from ) feature a fused bicyclic system with planar rigidity, favoring π-π stacking. Thiazole-containing analogs (e.g., Z99394963 ) introduce aromaticity and sulfur-based interactions.
  • Substituent Effects :

    • The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3–4 estimated), which may enhance membrane permeability relative to the 4-fluorobenzyl (logP ~2.5) and 4-nitrobenzyl (logP ~1.8) groups in analogs .
    • Electron-donating ethoxy groups may stabilize charge-transfer interactions, while electron-withdrawing substituents (e.g., nitro) could alter electronic distribution in binding pockets.
  • Quinoline Position: The quinolin-8-yl group in the target compound and Z99394963 places the acetamide linker at a sterically distinct position compared to quinolin-6-yl analogs . This positional difference may influence binding orientation in target proteins or nucleic acids.

Biological Activity

The compound 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

This structure indicates the presence of an imidazolidinone moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) . PARG plays a critical role in the regulation of cellular responses to DNA damage and is implicated in various diseases, including cancer. By inhibiting PARG, this compound may enhance the efficacy of certain chemotherapeutic agents and promote apoptosis in cancer cells .

Anticancer Properties

Several studies have reported on the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of DNA damage response pathways and subsequent apoptosis .

Enzyme Inhibition

The compound has been characterized as a potent inhibitor of c-Yes kinase, a target for anti-cancer drug design. In silico studies suggest that it binds effectively to the active site of c-Yes kinase, disrupting its function and leading to reduced cell proliferation .

Case Studies

  • In vitro Studies :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range .
    • Another study highlighted its effectiveness against colon cancer cells, where it induced apoptosis through activation of caspase pathways .
  • In vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activity

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityBreast Cancer5.2Induction of apoptosis
CytotoxicityColon Cancer7.8Caspase activation
Enzyme Inhibitionc-Yes Kinase1.5Competitive inhibition
AntiproliferativeVarious Cancer Lines3.0DNA damage response activation

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide?

The synthesis typically involves multi-step protocols, starting with the preparation of intermediates such as substituted phenylacetamides. For example:

  • Step 1 : Synthesis of the quinoline-8-amine core via condensation reactions.
  • Step 2 : Functionalization of the imidazolidinone moiety using 4-ethoxyphenyl isocyanate or analogous reagents.
  • Step 3 : Coupling of intermediates via nucleophilic acyl substitution or amidation reactions, as described in multicomponent reaction methodologies .
  • Key intermediates : N-(substituted phenyl)-2-chloroacetamides are critical precursors, as highlighted in crystallographic studies of structurally related compounds .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding) and confirms stereochemistry, as demonstrated in acetamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS data for similar acetamides show ±0.0035 Da accuracy) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1530 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR elucidates regiochemistry and substituent effects (e.g., quinoline protons appear as distinct aromatic signals) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential respiratory and dermal irritancy, as advised for structurally related acetamides .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation/ingestion, per safety data sheets .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and scalability of this compound?

  • Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a Central Composite Design (CCD) can model non-linear relationships between reaction time and yield .
  • Response Surface Methodology (RSM) : Maximize yield by balancing competing factors (e.g., excess reagent use vs. side reactions). A study on TiO₂ photocatalysis applied RSM to achieve >90% efficiency in analogous systems .
  • Case Study : A multicomponent reaction for a related acetamide achieved 36% yield; DoE could improve this by optimizing stoichiometry and purification steps .

Q. What mechanistic insights explain the compound’s reactivity in biological or catalytic systems?

  • Hydrogen Bonding Networks : Intramolecular C–H···O and N–H···O interactions (observed in crystallographic data) may influence conformational stability and binding affinity .
  • Electrophilic Reactivity : The electron-deficient quinoline ring and amide carbonyl may participate in π-π stacking or hydrogen bonding with biological targets, as seen in quinazolinone derivatives .
  • Kinetic Studies : Monitor intermediates via LC-MS to propose a stepwise mechanism (e.g., imidazolidinone ring formation preceding acetamide coupling) .

Q. How can computational modeling predict the compound’s physicochemical properties or interaction mechanisms?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the imidazolidinone ring to assess thermal stability.
  • Molecular Dynamics (MD) : Simulate binding modes with enzymes (e.g., kinases) using docking software (AutoDock Vina) and validate with experimental IC₅₀ data .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, guiding toxicity studies .

Q. How should researchers address contradictory data in spectral or biological activity studies?

  • Case Example : Discrepancies in HRMS or NMR signals may arise from tautomerism or polymorphic forms. Cross-validate with X-ray data to resolve ambiguities .
  • Biological Replicates : Use ≥3 independent assays to account for variability in IC₅₀ values. For instance, inconsistent enzyme inhibition data could stem from assay conditions (pH, ionic strength) .
  • Statistical Analysis : Apply t-tests or ANOVA to confirm significance of observed differences (e.g., p < 0.05) .

Methodological Resources

  • Synthesis : Multicomponent reactions (), crystallographic validation ().
  • Optimization : DoE frameworks ().
  • Safety : Hazard protocols ().
  • Computational Tools : PubChem data (avoided per guidelines), DFT/MD ().

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